Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8-9(13(15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRXPQNHKXKXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471396 | |
| Record name | Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62223-44-3 | |
| Record name | Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Halogenocarbonyl-Based Cyclocondensation
The foundational step in synthesizing ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves constructing the imidazo[1,2-a]pyridine scaffold. A widely adopted method utilizes α-halogenocarbonyl compounds, such as ethyl bromopyruvate, reacting with 2-aminopyridine under reflux conditions.
Protocol (adapted from Feng et al.):
-
Reagents : 2-Aminopyridine (1.0 equiv), ethyl bromopyruvate (1.2 equiv), ethanol (solvent).
-
Conditions : Reflux at 78°C for 6–8 hours under inert atmosphere.
-
Workup : Cool reaction mixture, filter precipitated product, wash with cold ethanol.
-
Yield : 75–85% of ethyl imidazo[1,2-a]pyridine-2-carboxylate as a pale yellow solid.
This method capitalizes on the nucleophilic attack of the exocyclic amine on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and elimination of HBr. The ester group at position 2 is introduced in situ via the bromopyruvate reagent.
Regioselective Nitration at Position 3
Nitration of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Introducing the nitro group at position 3 requires careful optimization to ensure regioselectivity and avoid over-nitration. A two-step nitration protocol achieves this efficiently:
Protocol (adapted from Rodríguez et al.):
-
Reagents : Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), fuming nitric acid (1.5 equiv), concentrated sulfuric acid (catalyst), dichloromethane (solvent).
-
Conditions : Dropwise addition of HNO₃ at 0°C, followed by stirring at room temperature for 2 hours.
-
Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, evaporate under reduced pressure.
-
Yield : 60–70% of this compound as a yellow crystalline solid.
Mechanistic Rationale :
The electron-withdrawing ester group at position 2 directs electrophilic nitration to the meta position (C3) on the imidazole ring. Sulfuric acid protonates the pyridine nitrogen, enhancing reactivity and stabilizing intermediates.
Analytical Characterization and Validation
Spectroscopic Data
-
δ 8.72 (d, J = 6.8 Hz, 1H, H8)
-
δ 8.35 (s, 1H, H1)
-
δ 7.95 (d, J = 8.9 Hz, 1H, H6)
-
δ 7.52 (td, J = 6.8, 1.2 Hz, 1H, H7)
-
δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
δ 1.39 (t, J = 7.1 Hz, 3H, CH₃)
-
1725 (C=O ester), 1520 (asymmetric NO₂), 1340 (symmetric NO₂).
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time = 6.2 min.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Nitration Regioselectivity |
|---|---|---|---|---|
| Bromopyruvate route | EtOH, none | 78 | 85 | N/A |
| Post-synthesis nitration | H₂SO₄/DCM | 0→25 | 65 | >95% C3 |
| One-pot nitroalkylation | PEG-400/H₂O | 80 | 72 | 89% C3 |
The bromopyruvate route followed by nitration remains the gold standard for scalability and reproducibility. Emerging methodologies, such as nitroalkylation in PEG-400/H₂O, show promise but require further validation.
Challenges and Optimization Strategies
Byproduct Formation in Nitration
Common byproducts include:
-
Over-nitrated derivatives : Mitigated by controlling HNO₃ stoichiometry and reaction time.
-
Ester hydrolysis : Avoided by using anhydrous conditions and low temperatures.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation but complicate purification. Ethanol balances reactivity and ease of isolation.
Industrial-Scale Considerations
Key Parameters :
-
Cost : Ethyl bromopyruvate (~$120/kg) vs. nitroalkyl precursors (~$200/kg).
-
Waste Streams : Bromide salts from cyclocondensation require neutralization before disposal.
-
Throughput : Batch processes yield 500 g–1 kg per run with 72% recovery after crystallization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for various medicinal applications:
- Antimicrobial Activity: Studies indicate that compounds with nitro groups exhibit enhanced antibacterial activity. This compound has shown promising results against resistant strains of bacteria, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .
- Anticancer Properties: Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibition in various cancer cell lines. This compound may share similar properties due to its structural characteristics .
Biological Research
This compound is utilized in biological studies to understand its mechanism of action:
- Mechanism of Action: The nitro group in the compound is believed to play a crucial role in its biological activity through redox reactions that produce reactive intermediates capable of interacting with cellular components . These interactions can lead to various biological effects, including apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of nitroimidazole derivatives:
- Anticancer Efficacy: A study demonstrated that certain derivatives showed significant inhibition in various cancer cell lines with IC50 values in low micromolar ranges . The structural modifications made to the imidazo[1,2-a]pyridine core can optimize drug-like properties and enhance potency.
- Toxicology Studies: Exploratory toxicology studies have been conducted on imidazo[1,2-a]pyridine derivatives. Results indicated that while some compounds produced off-target effects, no signs of hepatic or renal toxicity were observed . This suggests a favorable safety profile for continued development.
Mechanism of Action
The mechanism of action of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is thought to involve disruption of essential cellular processes in microorganisms .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine core allows extensive structural modifications, leading to derivatives with diverse biological activities. Below, ENIPC is compared with key analogues based on substituent type, position, synthesis, and pharmacological profiles.
Structural and Functional Group Variations
Table 1: Key Derivatives of Imidazo[1,2-a]pyridine-2-carboxylates
Physicochemical and Pharmacokinetic Properties
- ENIPC’s nitro group balances moderate lipophilicity with aqueous solubility .
- Metabolic Stability : Sulfonyl (-SO₂Et) and carboxylate (-COOEt) groups improve metabolic resistance compared to ester or nitrile derivatives .
Biological Activity
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antitubercular agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈N₄O₃
- Molecular Weight : Approximately 235.196 g/mol
- Key Features : Contains a nitro group and an imidazo[1,2-a]pyridine structure.
The unique structural arrangement of this compound contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial DNA synthesis and repair mechanisms:
- Inhibitory Effects : Studies indicate that this compound exhibits inhibitory effects against resistant bacterial strains, making it a candidate for treating infections caused by multidrug-resistant pathogens .
- Interaction with Enzymes : The compound interacts with DNA gyrase and topoisomerase enzymes, crucial for bacterial DNA replication .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | ≤ 1 μM | Effective against gram-negative bacteria |
| Staphylococcus aureus | ≤ 0.5 μM | Active against resistant strains |
| Mycobacterium tuberculosis | ≤ 0.006 μM | Potent against MDR-TB strains |
Antitubercular Activity
Research has highlighted the potential of this compound as an antitubercular agent:
- Activity Against Mycobacterium tuberculosis : The compound has shown promising results in vitro against both replicating and non-replicating strains of M. tuberculosis, with MIC values significantly lower than many existing treatments .
- Pharmacokinetics : In vivo studies have evaluated the pharmacokinetic profiles of related compounds, indicating favorable absorption and distribution characteristics which are essential for effective treatment .
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound ID | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| Compound 18 | 3850 | 337 | 0.5 | ND |
| Compound 13 | 411 | 181 | 0.25 | 5 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's structure allows it to bind effectively to DNA gyrase and topoisomerase, disrupting normal DNA processes .
- Cell Proliferation Effects : Studies on human cell lines suggest potential effects on cell proliferation and apoptosis pathways, indicating possible applications in cancer therapy .
Case Studies and Research Findings
Recent studies have expanded the understanding of the biological activity of this compound:
- Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting a broad spectrum of activity beyond bacterial infections .
- Toxicology Studies : Exploratory toxicology studies have shown that several imidazo[1,2-a]pyridine derivatives, including this compound, demonstrate low toxicity profiles in preclinical evaluations .
Q & A
Q. What are the standard synthetic protocols for Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate?
The compound is synthesized via cyclization reactions. A common method involves reacting 2-aminopyridine derivatives with ethyl bromopyruvate under reflux in ethanol. Subsequent nitration introduces the nitro group at the 3-position using nitric acid or nitro-substituted aldehydes in acidic conditions (e.g., HCl or H₂SO₄). Purification typically involves recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How does the nitro group influence reactivity in further derivatization?
The nitro group facilitates reduction to amino derivatives (e.g., using H₂/Pd-C or NaBH₄), enabling access to pharmacologically relevant intermediates. It also directs electrophilic substitution reactions, favoring positions ortho and para to the nitro group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Substituent Positioning : Compare analogs (e.g., 3-nitro vs. 6-nitro derivatives) using standardized assays.
- Assay Conditions : Control variables like pH, solvent (DMSO concentration), and cell line specificity.
For example, 3-nitro derivatives show higher antitubercular activity than 6-nitro analogs due to improved target binding .
Q. What experimental designs are recommended for in vivo toxicology studies?
- Dose Escalation : Start with 10–50 mg/kg in rodent models (Wistar rats or NIH mice).
- Biomarker Monitoring : Track liver/kidney enzymes (ALT, creatinine) and histopathology.
- Vehicle Selection : Use water or saline for solubility; avoid DMSO due to toxicity at high doses .
Methodological Challenges & Solutions
Q. How to address low yields in nitro-group reduction?
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent Pair Screening : Use ethanol/water or DCM/hexane for slow crystallization.
- Derivatization : Introduce heavy atoms (e.g., bromine) via substitution to enhance diffraction quality .
Comparative Analysis & Structure-Activity Relationships (SAR)
Q. Table 1: Biological Activity of Nitroimidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | MIC (μM) M. tuberculosis | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 3-Nitro derivative (target) | 3-NO₂, 2-COOEt | 2.1 | >100 (HeLa cells) |
| 6-Nitro analog | 6-NO₂, 2-COOEt | 12.5 | 85 |
| 3-Amino derivative | 3-NH₂, 2-COOEt | 0.8 | >100 |
Data adapted from exploratory toxicology and SAR studies .
Emerging Applications & Research Gaps
Q. How can computational methods enhance SAR predictions?
- Docking Studies : Model interactions with M. tuberculosis enoyl-ACP reductase or cytochrome P450 enzymes.
- QSAR Modeling : Correlate logP and nitro-group charge distribution with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
